molecular formula C23H23NO5 B3000595 (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622797-42-6

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B3000595
M. Wt: 393.439
InChI Key: RNFPKYLOZQRVPH-NKTOACBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form (E)-3-(2-methoxyphenyl)-2-(2-hydroxyphenyl)acrylaldehyde. The final step involves the reaction of (E)-3-(2-methoxyphenyl)-2-(2-hydroxyphenyl)acrylaldehyde with diethylcarbamate to form the desired product.

Starting Materials
2-methoxybenzaldehyde, ethyl acetoacetate, 2-hydroxybenzaldehyde, diethylcarbamate

Reaction
Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 3-(2-methoxyphenyl)-3-oxopropanoate., Step 2: Reaction of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate with 2-hydroxybenzaldehyde in the presence of a base to form (E)-3-(2-methoxyphenyl)-2-(2-hydroxyphenyl)acrylaldehyde., Step 3: Reaction of (E)-3-(2-methoxyphenyl)-2-(2-hydroxyphenyl)acrylaldehyde with diethylcarbamate in the presence of a base to form (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate.

properties

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-4-24(5-2)23(26)28-17-13-14-18-21(15-17)29-20(22(18)25)12-8-10-16-9-6-7-11-19(16)27-3/h6-15H,4-5H2,1-3H3/b10-8+,20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPKYLOZQRVPH-NKTOACBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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